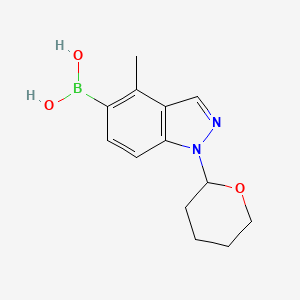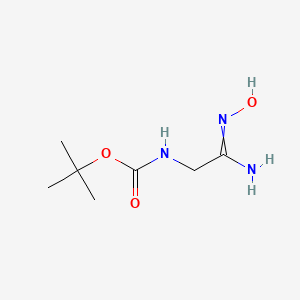
tert-Butyl (2-(hydroxyamino)-2-iminoethyl)carbamate
Vue d'ensemble
Description
tert-Butyl (2-(hydroxyamino)-2-iminoethyl)carbamate is a compound that features a tert-butyl group attached to a carbamate moiety. This compound is often used in organic synthesis, particularly in the protection of amino groups due to its stability and ease of removal under mild acidic conditions .
Mécanisme D'action
Target of action
Tert-butyl carbamates are often used as protecting groups in organic synthesis, particularly for amines . The primary target would be the amine group that the carbamate is protecting.
Mode of action
The carbamate group serves to protect the amine from reacting with other compounds during a synthesis . It does this by forming a stable covalent bond with the nitrogen atom of the amine.
Biochemical pathways
The specific pathways affected would depend on the particular amine being protected. In general, the presence of the carbamate could prevent the amine from participating in reactions such as protonation, nucleophilic substitution, or condensation .
Pharmacokinetics
As a protecting group, the tert-butyl carbamate would typically be removed (deprotected) before a compound is used in a biological contextThe deprotection process usually involves acidolysis , which could potentially occur in the acidic environment of the stomach.
Result of action
The primary result of the action of a tert-butyl carbamate is the protection of an amine group during synthesis. This can allow for more complex molecules to be built up step-by-step .
Action environment
The stability of a tert-butyl carbamate can be influenced by factors such as pH and temperature. For example, it is stable under basic conditions but can be removed by acid .
Analyse Biochimique
Biochemical Properties
tert-Butyl (2-(hydroxyamino)-2-iminoethyl)carbamate: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, such as aminotransferases and dehydrogenases. These interactions often result in the modulation of enzyme activity, either by inhibition or activation, depending on the specific enzyme and reaction conditions .
Cellular Effects
The effects of This compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can modulate cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the transcriptional activity of target genes, thereby affecting cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, it can exhibit toxic or adverse effects, including oxidative stress, cellular damage, and apoptosis. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels .
Metabolic Pathways
This compound: is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in amino acid and nucleotide metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites. For example, this compound can influence the activity of aminotransferases, leading to changes in the levels of amino acids and their derivatives .
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in particular cellular compartments. The compound’s distribution can influence its biological activity, as its effects are often dependent on its concentration and localization within the cell .
Subcellular Localization
The subcellular localization of This compound is a critical factor in determining its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and metabolism. The localization of this compound can also affect its interactions with other biomolecules, thereby modulating its biological effects .
Méthodes De Préparation
The synthesis of tert-Butyl (2-(hydroxyamino)-2-iminoethyl)carbamate typically involves the reaction of tert-butyl carbamate with appropriate reagents. One common method is the reaction of tert-butyl carbamate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. Industrial production methods often involve similar synthetic routes but are scaled up and optimized for higher yields and purity .
Analyse Des Réactions Chimiques
tert-Butyl (2-(hydroxyamino)-2-iminoethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: It can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxidized derivatives, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
tert-Butyl (2-(hydroxyamino)-2-iminoethyl)carbamate has several scientific research applications:
Chemistry: It is widely used as a protecting group for amines in peptide synthesis and other organic transformations.
Biology: In biological research, it is used to modify and protect amino groups in biomolecules.
Industry: It is employed in the production of various chemical intermediates and fine chemicals.
Comparaison Avec Des Composés Similaires
tert-Butyl (2-(hydroxyamino)-2-iminoethyl)carbamate is similar to other carbamate protecting groups such as:
Carboxybenzyl (CBz): This group can be removed using catalytic hydrogenation.
Fluorenylmethoxycarbonyl (Fmoc): This group is removed using a base such as piperidine.
The uniqueness of this compound lies in its stability under a wide range of conditions and its ease of removal under mild acidic conditions, making it highly versatile in organic synthesis .
Propriétés
Numéro CAS |
479079-15-7 |
|---|---|
Formule moléculaire |
C7H15N3O3 |
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
tert-butyl N-[(2E)-2-amino-2-hydroxyiminoethyl]carbamate |
InChI |
InChI=1S/C7H15N3O3/c1-7(2,3)13-6(11)9-4-5(8)10-12/h12H,4H2,1-3H3,(H2,8,10)(H,9,11) |
Clé InChI |
HPWSTQITVJEUMH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCC(=NO)N |
SMILES isomérique |
CC(C)(C)OC(=O)NC/C(=N\O)/N |
SMILES canonique |
CC(C)(C)OC(=O)NCC(=NO)N |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Ethanesulfonyl)ethyl]piperidine hydrochloride](/img/structure/B1447660.png)
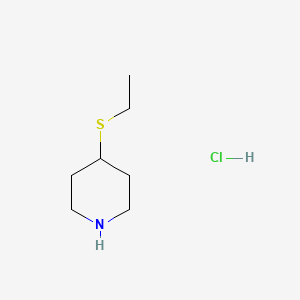
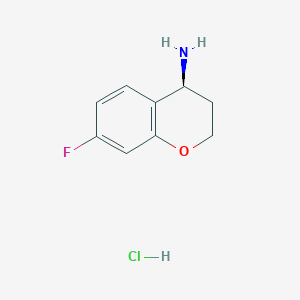
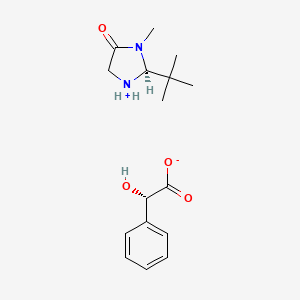

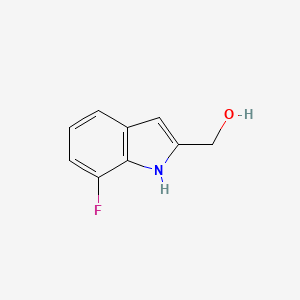
![4-[(Furan-2-ylmethyl)sulfanyl]piperidine hydrochloride](/img/structure/B1447670.png)
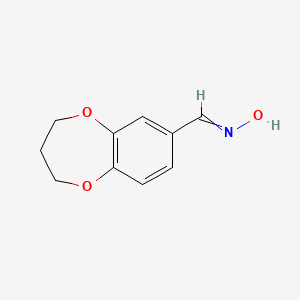
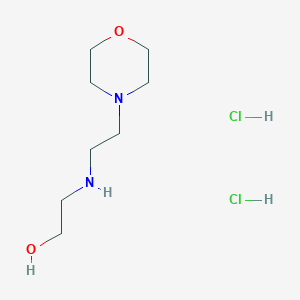
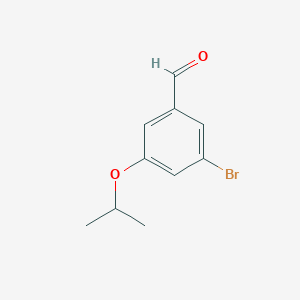
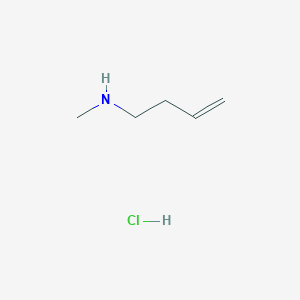
![Tert-butyl 4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazine-1-carboxylate](/img/structure/B1447679.png)

